Hydrogen-Bonding Capacity and clogP Differentiation vs. Benzotriazole Analog (CAS 1448077-62-0)
The 2-phenoxypropanamide side chain provides an additional hydrogen-bond acceptor (ether oxygen) and donor (amide NH) beyond the pyridazinone core, whereas the structurally closest catalogued analog (N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide, CAS 1448077-62-0) replaces the phenoxypropanamide with a planar benzotriazole carboxamide . This results in a predicted LogP decrease of approximately 0.5–0.8 units for the target compound relative to the benzotriazole analog (calculated using XLogP3 on matched molecular formulas), suggesting superior aqueous solubility potential [1].
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | clogP ~2.8 (calculated; experimental value not publicly available) |
| Comparator Or Baseline | N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide, clogP ~3.4 (calculated) |
| Quantified Difference | Δ clogP ≈ 0.6 (lower for target compound, indicating higher polarity) |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental LogD data identified. |
Why This Matters
Lower predicted lipophilicity may reduce hERG binding and improve oral absorption potential in lead optimization campaigns.
- [1] XLogP3 calculation via PubChem (accessed April 2026) on matched C20H19N3O3 structures. View Source
